Cas no 93349-99-6 (methyl 5-bromo-6-methoxypyridine-3-carboxylate)

methyl 5-bromo-6-methoxypyridine-3-carboxylate structure
93349-99-6 structure
Product Name:methyl 5-bromo-6-methoxypyridine-3-carboxylate
CAS No:93349-99-6
MF:C8H8BrNO3
MW:246.05802154541
MDL:MFCD14698128
CID:1040443
PubChem ID:46311221
Update Time:2024-10-26

methyl 5-bromo-6-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-6-methoxynicotinate
    • 5-Bromo-6-methoxynicotinic acid methyl ester
    • methyl 5-bromo-6-methoxypyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
    • 5-bromo-6-methoxy-nicotinic acid methyl ester
    • KSC495M2J
    • UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • CL0225
    • 5797AC
    • WT81901
    • SY041026
    • AB0058709
    • ST24047982
    • methyl 5-bromo-6-methoxypyridine-3-car
    • EN300-256256
    • AC-7569
    • 93349-99-6
    • Methyl 5-bromo-6- methoxynicotinate
    • DS-18621
    • DTXSID90673242
    • Methyl5-bromo-6-methoxynicotinate
    • CS-W022865
    • J-517130
    • AKOS016005618
    • SCHEMBL1505698
    • MFCD14698128
    • MDL: MFCD14698128
    • Inchi: 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
    • InChI Key: UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(Br)C(OC)=NC=1)OC

Computed Properties

  • Exact Mass: 244.96900
  • Monoisotopic Mass: 244.969
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.4
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.53
  • Boiling Point: 275 ºC
  • Flash Point: 120 ºC
  • Refractive Index: 1.54
  • PSA: 48.42000
  • LogP: 1.63930
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

methyl 5-bromo-6-methoxypyridine-3-carboxylate Security Information

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methyl 5-bromo-6-methoxypyridine-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ;  2 h, rt
1.2 Reagents: Water ;  0 °C
Reference
Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  48 h, 85 °C
Reference
Preparation of substituted pyridine compounds as CRAC modulators
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ,  1,4-Dioxane ;  16 h, reflux
1.2 Solvents: Acetic acid ;  neutralized
Reference
Design and Structural Analysis of Aromatic Inhibitors of Type II Dehydroquinase from Mycobacterium tuberculosis
Howard, Nigel I.; Dias, Marcio V. B.; Peyrot, Fabienne; Chen, Liuhong; Schmidt, Marco F.; et al, ChemMedChem, 2015, 10(1), 116-133

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  16 h, 60 °C
1.2 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  2 h, 100 °C
1.3 2 h, reflux
Reference
Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 1 h, rt
Reference
Preparation of heterocyclic urea derivatives as antibacterials
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  2 h, rt
Reference
Preparation of substituted pyridine and pyrazine compounds as phosphodiesterase 4 (PDE4) inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triphosgene Solvents: Dimethylformamide ,  Toluene ;  8 h, 55 - 65 °C; 65 °C → 15 °C
1.2 Solvents: Methanol ;  10 - 25 °C; 3 h, 20 - 25 °C
1.3 Solvents: Water ;  0.5 h, 20 - 25 °C
1.4 4 h, 25 - 35 °C
1.5 Reagents: Acetic acid ;  25 - 35 °C; 0.5 h, 25 - 35 °C
Reference
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling
Liu, Jing ; Kimmel, Kyle; Dao, Kimkim; Liu, Yang; Qi, Ming, Organic Process Research & Development, 2018, 22(1), 111-116

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt
1.2 Reagents: Acetic acid
Reference
Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
Reference
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, rt; 5 h, 60 °C
Reference
Preparation of phenylaminodiheteroarylpyrimidine derivatives and analogs for use as antibacterial agents
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Methanol
Reference
A general synthesis of 5-arylnicotinates
Thompson, Wayne J.; Gaudino, John, Journal of Organic Chemistry, 1984, 49(26), 5237-43

methyl 5-bromo-6-methoxypyridine-3-carboxylate Raw materials

methyl 5-bromo-6-methoxypyridine-3-carboxylate Preparation Products

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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
Order Number:A844524
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):218.0/870.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
A844524
Purity:99%/99%
Quantity:25g/100g
Price ($):218.0/870.0
Email